Cas no 2322681-74-1 (2-Chloro-3-fluoro-5-isobutoxypyridine)

2-Chloro-3-fluoro-5-isobutoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-fluoro-5-isobutoxypyridine
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- MDL: MFCD31550858
- インチ: 1S/C9H11ClFNO/c1-6(2)5-13-7-3-8(11)9(10)12-4-7/h3-4,6H,5H2,1-2H3
- InChIKey: QRSFGLYQDWIRAV-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(OCC(C)C)C=C1F
2-Chloro-3-fluoro-5-isobutoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 212357-1g |
2-Chloro-3-fluoro-5-isobutoxypyridine, 95% |
2322681-74-1 | 95% | 1g |
$1486.00 | 2023-09-07 | |
Matrix Scientific | 212357-2.500g |
2-Chloro-3-fluoro-5-isobutoxypyridine, 95% |
2322681-74-1 | 95% | 2.500g |
$2310.00 | 2023-09-07 |
2-Chloro-3-fluoro-5-isobutoxypyridine 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-Chloro-3-fluoro-5-isobutoxypyridineに関する追加情報
2-Chloro-3-fluoro-5-isobutoxypyridine (CAS No. 2322681-74-1): An Overview of a Versatile Heterocyclic Compound
2-Chloro-3-fluoro-5-isobutoxypyridine (CAS No. 2322681-74-1) is a unique and versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its specific functional groups, offers a wide range of applications due to its chemical structure and reactivity. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 2-Chloro-3-fluoro-5-isobutoxypyridine.
The molecular formula of 2-Chloro-3-fluoro-5-isobutoxypyridine is C10H13ClFN2, with a molecular weight of approximately 219.67 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and an isobutoxy group at the 5-position. These functional groups contribute to the compound's unique chemical properties and reactivity, making it an attractive candidate for various chemical and biological studies.
In terms of physical properties, 2-Chloro-3-fluoro-5-isobutoxypyridine is typically a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). The compound's solubility in water is limited, which can be advantageous in certain synthetic processes where phase separation is desired.
The synthesis of 2-Chloro-3-fluoro-5-isobutoxypyridine can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 3-fluoro-5-hydroxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting 3-fluoro-5-isobutoxypyridine can then be chlorinated using chlorine gas or N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 2-position. Another approach involves the direct substitution of a halogenated pyridine derivative with an appropriate nucleophile under suitable reaction conditions.
The reactivity of 2-Chloro-3-fluoro-5-isobutoxypyridine is influenced by its electronic and steric properties. The presence of the chlorine and fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity of the pyridine ring. The isobutoxy group, on the other hand, provides steric bulk that can affect the accessibility of reactive sites on the molecule. These properties make 2-Chloro-3-fluoro-5-isobutoxypyridine a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific biological activities.
In recent years, there has been growing interest in the use of pyridine derivatives as scaffolds for drug discovery and development. Pyridines are known for their ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors. The specific substitution pattern in 2-Chloro-3-fluoro-5-isobutoxypyridine, with its combination of halogenated and alkyl ether functionalities, makes it particularly suitable for designing molecules with optimized pharmacological profiles.
2-Chloro-3-fluoro-5-isobutoxypyridine has been explored in various medicinal chemistry applications. For instance, it has been used as a starting material for the synthesis of potential anti-inflammatory agents. The compound's ability to modulate inflammatory pathways through interactions with key enzymes and receptors has been demonstrated in several preclinical studies. Additionally, derivatives of 2-Chloro-3-fluoro-5-isobutoxypyridine have shown promise in treating neurological disorders by targeting specific neurotransmitter systems.
The safety profile of 2-Chloro-3-fluoro-5-isobutoxypyridine is an important consideration in its development as a pharmaceutical candidate. Preclinical toxicology studies have indicated that the compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in clinical settings.
In conclusion, 2-Chloro-3-fluoro-5-isobutoxypyridine (CAS No. 2322681-74-1) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive building block for synthesizing complex molecules with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in the field.
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